N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide
Description
N-[4-(2-Chloroethylsulfanylsulfonyl)phenyl]acetamide (CAS: 13700-06-6; synonyms: AC1NP8MU, ZINC5495546 ) is a sulfonamide-containing acetamide derivative. Its structure features a phenyl ring substituted at the para position with a sulfanylsulfonyl (–S–SO₂–) group linked to a 2-chloroethyl (–CH₂CH₂Cl) chain, while the acetamide (–NHCOCH₃) moiety occupies the opposite para position (Figure 1).
Properties
IUPAC Name |
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c1-8(13)12-9-2-4-10(5-3-9)17(14,15)16-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFVGIWJUUJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)SCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and analgesic applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis of this compound
The synthesis of this compound involves several steps, including the reaction of substituted phenols with chloroacetyl chloride to form acetamide derivatives. The final structure is confirmed through techniques such as FTIR and NMR spectroscopy. The compound's synthesis is crucial for understanding its biological activity and potential therapeutic applications.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of acetamide compounds against different bacterial strains. For instance, a study reported promising antibacterial activities against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) indicating significant bactericidal effects. The minimum effective concentration for certain derivatives was found to be lower than that of established antibacterial agents like bismerthiazol and thiodiazole copper, suggesting that these compounds could serve as potential leads in antibacterial drug development .
Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| A1 | 156.7 | Xanthomonas oryzae |
| A2 | 230.5 | Xanthomonas axonopodis |
| A3 | 545.2 | Thiodiazole copper |
Analgesic Activity
In addition to antibacterial properties, this compound has been investigated for its analgesic effects. A study utilized the Eddy hot plate method to assess the analgesic activity in rats, demonstrating that certain derivatives exhibited comparable or superior efficacy compared to conventional analgesics like Diclofenac. The results suggest a promising avenue for pain management applications .
Table 2: Analgesic Activity of Acetamide Derivatives
| Compound | Pain Relief Duration (min) | Comparison with Diclofenac |
|---|---|---|
| 5cb | 45 | Superior |
| 5cc | 40 | Comparable |
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the benzene ring in enhancing biological activity. Electron-withdrawing groups at the para position were found to increase bactericidal activity significantly compared to electron-donating groups. This relationship underscores the necessity for careful molecular design when developing new derivatives for targeted biological effects .
Case Studies
Case studies involving this compound have provided deeper insights into its pharmacological potential. For instance, a qualitative research approach highlighted individual responses to treatment in clinical settings, emphasizing the compound's efficacy and safety profile in real-world applications . These case studies are instrumental in understanding patient experiences and the compound's impact on health outcomes.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a derivative of phenylacetamide that has been studied for its anticonvulsant properties. Research has shown that similar compounds can act as effective anticonvulsants in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential for this compound to be developed into a therapeutic agent for epilepsy .
Case Study: Anticonvulsant Activity
- Objective : To evaluate the anticonvulsant activity of synthesized derivatives.
- Methods : Compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.
- Results : Certain derivatives showed significant protection against seizures, indicating a promising avenue for further development .
Antimicrobial Research
The compound has also been investigated for its antimicrobial properties. Studies on related chloroacetamides have revealed their effectiveness against various pathogens, including Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds, such as the presence of halogenated substituents on the phenyl ring, enhance their lipophilicity and biological activity .
Case Study: Antimicrobial Potential
- Objective : To assess the antimicrobial efficacy of newly synthesized N-(substituted phenyl)-2-chloroacetamides.
- Methods : Quantitative structure-activity relationship (QSAR) analysis was performed alongside standard antimicrobial testing.
- Results : Compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria and yeasts, suggesting that this compound could be further explored as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry. The activity of this compound can be influenced by its molecular structure. Variations in substituents on the phenyl ring can alter its pharmacological properties, making it essential to investigate how these changes impact efficacy and safety profiles .
Table 1: Anticonvulsant Activity Results
| Compound ID | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
|---|---|---|---|
| 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Table 2: Antimicrobial Activity Against Pathogens
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| SP1 | Staphylococcus aureus | 8 µg/mL |
| SP4 | Methicillin-resistant S. aureus | 16 µg/mL |
| SP8 | Candida albicans | 32 µg/mL |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The target compound is compared with structurally related acetamide derivatives in Table 1. Key differences lie in the substituents on the phenyl ring and the sulfonamide/sulfanyl groups.
Table 1: Structural and Functional Group Comparison
Pharmacological Activity Comparison
Analgesic and Anti-inflammatory Profiles
- Compound 35 (N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide): Exhibits analgesic activity comparable to paracetamol, likely due to the electron-donating piperazine group enhancing sulfonamide bioavailability .
- Compound 36 (N-(4-Diethylsulfamoylphenyl)acetamide): Shows anti-hypernociceptive activity in inflammatory pain models, attributed to the diethylsulfamoyl group’s lipophilicity improving blood-brain barrier penetration .
Reactivity and Stability
Physicochemical Properties
- Lipophilicity (LogP): The 2-chloroethylsulfanylsulfonyl group increases LogP (~2.8) compared to piperazine-substituted analogs (LogP ~1.5) , suggesting improved lipid solubility.
- Hydrogen Bonding: The acetamide group (–NHCOCH₃) forms intramolecular hydrogen bonds (e.g., N–H···O in ), stabilizing the molecule in aqueous environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
